molecular formula C16H16N2O B10850788 N-(2-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine

N-(2-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine

Cat. No.: B10850788
M. Wt: 252.31 g/mol
InChI Key: KQXHDGZITMHOPQ-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine is a heterocyclic compound belonging to the class of benzo[d]oxazoles. These compounds are known for their diverse pharmacological activities and are extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a benzo[d]oxazole core substituted with an ethylphenyl group and a methyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzo[d]oxazole ring. One common method involves the use of 2-aminophenol and 2-ethylbenzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the benzo[d]oxazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of microwave-assisted synthesis is also explored to enhance reaction efficiency and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products:

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzo[d]oxazole derivatives.

Scientific Research Applications

N-(2-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB) in β-amyloid-induced PC12 cells . This suggests that the compound exerts its effects through the Akt/GSK-3β/NF-κB signaling pathway, which is crucial in regulating cell survival and apoptosis.

Comparison with Similar Compounds

N-(2-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine can be compared with other benzo[d]oxazole derivatives such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the Akt/GSK-3β/NF-κB signaling pathway highlights its potential as a therapeutic agent for neurodegenerative diseases.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

N-(2-ethylphenyl)-5-methyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C16H16N2O/c1-3-12-6-4-5-7-13(12)17-16-18-14-10-11(2)8-9-15(14)19-16/h4-10H,3H2,1-2H3,(H,17,18)

InChI Key

KQXHDGZITMHOPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NC3=C(O2)C=CC(=C3)C

Origin of Product

United States

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